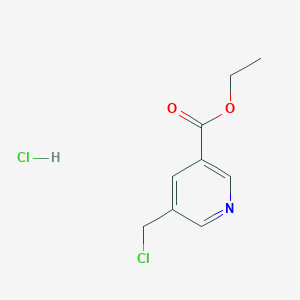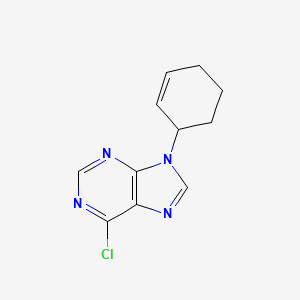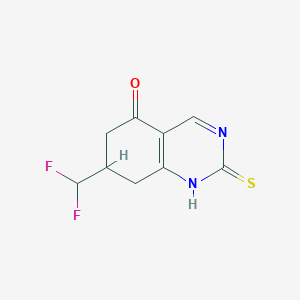
7-(Difluoromethyl)-2-mercapto-7,8-dihydroquinazolin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Difluoromethyl)-2-mercapto-7,8-dihydroquinazolin-5(6H)-one is a compound that features a difluoromethyl group and a mercapto group attached to a quinazolinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) in the presence of a base . The reaction conditions often require a metal-free environment and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the difluoromethylation process.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Difluoromethyl)-2-mercapto-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Reduction: The quinazolinone core can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Substituted quinazolinones.
Reduction: Reduced quinazolinone derivatives.
Wissenschaftliche Forschungsanwendungen
7-(Difluoromethyl)-2-mercapto-7,8-dihydroquinazolin-5(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 7-(Difluoromethyl)-2-mercapto-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The mercapto group can form covalent bonds with target proteins, further influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Difluoromethylpyrazolo[1,5-a]pyrimidines: These compounds also contain a difluoromethyl group and exhibit similar biological activities.
Difluoromethylated heterocycles: These compounds are widely studied for their pharmacological properties.
Uniqueness
7-(Difluoromethyl)-2-mercapto-7,8-dihydroquinazolin-5(6H)-one is unique due to the presence of both a difluoromethyl group and a mercapto group on the quinazolinone core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H8F2N2OS |
|---|---|
Molekulargewicht |
230.24 g/mol |
IUPAC-Name |
7-(difluoromethyl)-2-sulfanylidene-1,6,7,8-tetrahydroquinazolin-5-one |
InChI |
InChI=1S/C9H8F2N2OS/c10-8(11)4-1-6-5(7(14)2-4)3-12-9(15)13-6/h3-4,8H,1-2H2,(H,12,13,15) |
InChI-Schlüssel |
KEGSJHZSEBVUQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC(=O)C2=C1NC(=S)N=C2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate](/img/structure/B11876904.png)
![Ethyl 5-ethyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11876907.png)
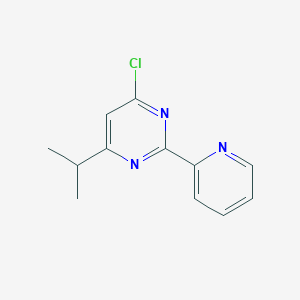
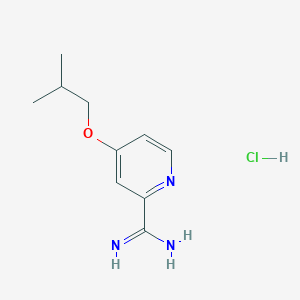

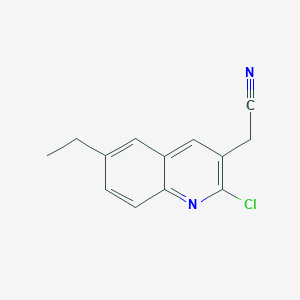


![2-Phenyl-1,4-dihydroimidazo[4,5-b]indole](/img/structure/B11876944.png)

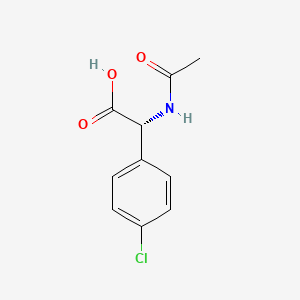
![7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11876970.png)
